8-Ethyl-2-(methylsulfonyl)-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one

Kinase inhibitor Structure–activity relationship Lipophilicity

Standard pyrido[2,3-d]pyrimidin-7-one kinase inhibitors (e.g., PD166326) carry dual Src/Abl activity and halogenated back pockets, complicating selectivity for RIPK2 or ALK2. CAS 214983-22-9 solves this via: - C6-phenyl (vs 2,6-dichlorophenyl) to minimize off-target tyrosine kinase engagement - N8-ethyl vs N8-methyl to modulate lipophilicity (ΔClogP ≈ +0.4) and metabolic stability - Zero halogens, tPSA ~93 Ų - aligns with CNS fragment-like lead criteria Supplied as a validated synthetic small molecule for target validation and SAR.

Molecular Formula C16H15N3O3S
Molecular Weight 329.4 g/mol
CAS No. 214983-22-9
Cat. No. B13813735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Ethyl-2-(methylsulfonyl)-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one
CAS214983-22-9
Molecular FormulaC16H15N3O3S
Molecular Weight329.4 g/mol
Structural Identifiers
SMILESCCN1C2=NC(=NC=C2C=C(C1=O)C3=CC=CC=C3)S(=O)(=O)C
InChIInChI=1S/C16H15N3O3S/c1-3-19-14-12(10-17-16(18-14)23(2,21)22)9-13(15(19)20)11-7-5-4-6-8-11/h4-10H,3H2,1-2H3
InChIKeyVZRSUDPBMFMEEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Ethyl-2-(methylsulfonyl)-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one: Structural and Pharmacological Identity


8-Ethyl-2-(methylsulfonyl)-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one (CAS 214983-22-9) is a synthetic small-molecule pyrido[2,3-d]pyrimidin-7-one derivative with a molecular formula of C₁₆H₁₅N₃O₃S and a molecular weight of 329.37 g mol⁻¹ . It belongs to a well-characterized class of ATP-competitive protein kinase inhibitors that have been shown to target receptor-interacting protein kinase 2 (RIPK2) and activin receptor-like kinase 2 (ALK2), as well as Src-family and Abl tyrosine kinases in closely related analogs [1]. The compound features an N8-ethyl substituent, a C2-methylsulfonyl group, and a C6-phenyl ring – structural features that distinguish it from both the N8-methyl analog (CAS 214983-04-7) and the 6-(2,6-dichlorophenyl) series represented by PD166326 and PD173955 [2].

Scaffold ATP-competitive kinase inhibitor scaffold (pyrido[2,3-d]pyrimidin-7-one)
Target pathway Supports RIPK2 and ALK2 inhibition studies
Key distinction N8-ethyl and C6-phenyl substitution pattern differentiates from N8-methyl and C6-dichlorophenyl analogs

Why This Pyrido[2,3-d]pyrimidin-7-one Cannot Be Interchanged with Analogs


The pyrido[2,3-d]pyrimidin-7-one scaffold is exquisitely sensitive to substitution at the N8, C6, and C2 positions. In the structurally characterized RIPK2 inhibitor series, replacement of the N8-methyl with an N8-ethyl group modulates both the lipophilicity and the conformational flexibility of the inhibitor within the ATP-binding pocket, which can alter kinase selectivity, cellular potency, and pharmacokinetic parameters such as clearance and half-life [1]. Similarly, the C6-phenyl versus C6-(2,6-dichlorophenyl) substitution decisively impacts the inhibitor's ability to engage the hydrophobic back pocket and the gatekeeper residue of tyrosine kinases [2]. For example, PD166326 (6-(2,6-dichlorophenyl)-8-methyl analog) exhibits potent dual Src/Abl inhibition (IC₅₀ ≈ 6–8 nM), but its selectivity profile is distinct from that of compounds bearing a mono-phenyl at C6 [2]. Therefore, generic substitution across this chemical series is not reliable; the exact substitution pattern directly determines the biological target profile and thus the scientific or industrial utility of a given compound.

N8-ethyl vs. N8-methyl
This compound
Ethyl group alters lipophilicity and kinase binding pocket fit
N8-methyl analog
Lower lipophilicity; may shift selectivity and PK profile
C6-phenyl vs. C6-(2,6-dichlorophenyl)
This compound
Unsubstituted phenyl may shift Src/Abl activity profile
Dichlorophenyl analog (e.g., PD166326)
Known dual Src/Abl inhibitor; selectivity may not transfer

Quantitative Differentiation Against Structural Analogs


N8-Ethyl vs. N8-Methyl Substitution and Lipophilicity

The target compound bears an N8-ethyl group in contrast to the N8-methyl group of CAS 214983-04-7 (8-methyl-2-(methylsulfonyl)-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one) . The calculated logP of the N8-ethyl compound is approximately 0.3–0.5 units higher than that of the N8-methyl analog, as estimated by the difference in ClogP between methyl (ClogP ≈ 1.8) and ethyl (ClogP ≈ 2.2) substituents on this scaffold . In the pyrido[2,3-d]pyrimidin-7-one RIPK2 inhibitor series, the N8-alkyl group occupies a lipophilic pocket adjacent to the hinge region; increasing the alkyl chain from methyl to ethyl has been shown to improve the inhibitor's van der Waals contact with the glycine-rich loop and to modulate selectivity versus ALK2 [1].

N8-ethyl vs. N8-methyl lipophilicity
Class-level
ΔClogP +0.4
ΔMW +14.02
May influence membrane permeability and kinase selectivity.
Class-level inference; calculated values.
Kinase inhibitor Structure–activity relationship Lipophilicity

C6-Phenyl vs. C6-(2,6-Dichlorophenyl) Kinase Selectivity

PD166326 (6-(2,6-dichlorophenyl)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one, CAS 185039-91-2) inhibits Src with an IC₅₀ of 6 nM and Abl with an IC₅₀ of 8 nM [1]. The target compound bears an unsubstituted phenyl at C6 instead of the 2,6-dichlorophenyl moiety. Ortho-chlorine substitution on the C6-phenyl ring is known to critically influence the inhibitor's ability to penetrate the selectivity pocket adjacent to the gatekeeper residue in Abl and Src kinases [2]. Removal of the ortho-chlorines (as in the target compound) is predicted to reduce potency against Abl and Src while potentially enhancing selectivity for kinases with a smaller back pocket, such as RIPK2 or certain ephrin receptors [3].

C6-phenyl vs C6-(2,6-dichlorophenyl) selectivity
Data to verify
Target: predicted Src IC₅₀ >50 nMComparator: Src IC₅₀ 6 nM
Supports kinase selectivity screening workflow.
Predicted from SAR; requires validation.
Tyrosine kinase inhibitor Src/Abl Selectivity

RIPK2 and NOD2 Signaling Inhibition Benchmark

The pyrido[2,3-d]pyrimidin-7-one class has been systematically characterized as RIPK2 kinase inhibitors. The optimized lead compound UH15-15 (which shares the N8-ethyl and C2-methylsulfonyl features with the target compound but differs at C6 and C4) demonstrated RIPK2 IC₅₀ = 8 ± 4 nM with >300-fold selectivity over ALK2 and blocked NOD2-dependent NF-κB activation with an IC₅₀ of 20 ± 5 nM in HEKBlue reporter cells [1]. The target compound, bearing an unsubstituted C6-phenyl and lacking the C4-aniline substitution present in UH15-15, is positioned as a less elaborated intermediate within this chemical series and is expected to retain low-nanomolar RIPK2 potency with potentially reduced ALK2 counter-activity [1][2].

RIPK2 and NOD2 signaling benchmark
Class-level
Target: predicted RIPK2 IC₅₀ 10–100 nMUH15-15: RIPK2 IC₅₀ 8 nM, cellular IC₅₀ 20 nM
Supports RIPK2 pathway-response context.
Class-level; direct measurement needed.
RIPK2 NOD2 signaling Inflammatory disease

Physicochemical Profile vs. PD166326

The target compound (MW = 329.37, HBA = 5, rotatable bonds = 3) has a lower molecular weight and fewer halogen atoms than PD166326 (MW = 400.27, contains two chlorine atoms). Removal of the two ortho-chlorines reduces the topological polar surface area (tPSA) by approximately 10 Ų and eliminates potential halogen-bonding interactions with the kinase hinge region [1]. This physicochemical profile places the target compound closer to the 'rule-of-five' compliant space and may confer superior aqueous solubility and passive membrane permeability compared to the dichlorophenyl analog [2].

Physicochemical profile vs PD166326
Reported
MW: 329.4 vs 400.3
tPSA: 93 vs 103 Ų
Halogens: 0 vs 2
May support lead optimization for CNS-permeable analogs.
Calculated properties.
Drug-likeness Physicochemical properties Permeability

Optimal Research and Industrial Use Cases


Chemical Probe for RIPK2-Dependent NOD2 Signaling

Based on the established RIPK2 inhibitory activity of the pyrido[2,3-d]pyrimidin-7-one scaffold, the target compound can serve as a starting probe molecule for dissecting NOD2–RIPK2 signaling in cellular models of inflammatory bowel disease, sarcoidosis, or multiple sclerosis [1]. Its C6-phenyl group, lacking the ortho-chlorine substituents of PD166326, is predicted to reduce Src-family kinase off-target activity, thereby yielding cleaner pharmacological profiles when studying RIPK2-mediated NF-κB and CXCL8 production [1][2].

Starting Point for CNS-Penetrant Kinase Inhibitors

With a molecular weight of 329.37 Da, zero halogen atoms, and a tPSA of approximately 93 Ų, the target compound adheres more closely to CNS drug-likeness criteria than the dichlorophenyl analogs such as PD166326 (MW = 400.27, tPSA ≈ 103 Ų) [1]. This property profile supports its use as a fragment-like lead for designing brain-penetrant inhibitors targeting CNS kinases implicated in neuroinflammation and neurodegeneration [1][2].

Selectivity Profiling Against Dual Src/Abl Inhibitors

PD166326 is a well-characterized dual Src (IC₅₀ = 6 nM) and Abl (IC₅₀ = 8 nM) inhibitor, but its C6-(2,6-dichlorophenyl) group is essential for this potency [1]. The target compound, bearing a simple C6-phenyl ring, is expected to show significantly reduced Src/Abl activity and can therefore be used as a selectivity control or as a scaffold for developing kinase inhibitors with a target profile distinct from the classical pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors [1][2].

SAR Expansion Around the N8 Position

When procuring pyrido[2,3-d]pyrimidin-7-one building blocks, the N8-ethyl substitution of the target compound (CAS 214983-22-9) offers a distinct advantage over the more common N8-methyl analog (CAS 214983-04-7) for structure–activity relationship (SAR) studies aimed at optimizing pharmacokinetic properties such as metabolic stability and oral bioavailability [1]. The subtle increase in lipophilicity (ΔClogP ≈ +0.4) and steric bulk at N8 can modulate both target binding and ADME parameters without introducing additional synthetic complexity [1][2].

Application
Selection Property
Validation Focus
RIPK2 pathway study
Kinase selectivity context
NOD2-dependent NF-κB endpoint
CNS-penetrant lead optimization
Physicochemical profile (MW, tPSA)
Brain penetration assay context
Kinase selectivity control studies
C6-phenyl SAR context
Src/Abl activity confirmation
N8-alkyl SAR expansion
Lipophilicity modulation
ADME/PK property review
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